Bienvenue dans la boutique en ligne BenchChem!

6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid

Human biomonitoring Exposure assessment Plasticizer metabolism

6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid (CAS 134998-71-3), systematically named mono-2-ethyl-5-hydroxyhexyl adipate and abbreviated as 5OH-MEHA, is a side chain-oxidized monoester metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). With molecular formula C₁₄H₂₆O₅ and molecular weight 274.35 g/mol, 5OH-MEHA is one of three specific urinary biomarkers identified for DEHA exposure assessment, alongside mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) and mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA).

Molecular Formula C14H26O5
Molecular Weight 274.35 g/mol
CAS No. 134998-71-3
Cat. No. B3366280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid
CAS134998-71-3
Molecular FormulaC14H26O5
Molecular Weight274.35 g/mol
Structural Identifiers
SMILESCCC(CCC(C)O)COC(=O)CCCCC(=O)O
InChIInChI=1S/C14H26O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h11-12,15H,3-10H2,1-2H3,(H,16,17)
InChIKeyGUWFIYHOYMKEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic Acid (5OH-MEHA): A DEHA-Specific Oxidized Monoester Metabolite for Exposure Biomonitoring and PBK Modeling


6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid (CAS 134998-71-3), systematically named mono-2-ethyl-5-hydroxyhexyl adipate and abbreviated as 5OH-MEHA, is a side chain-oxidized monoester metabolite of the plasticizer di(2-ethylhexyl) adipate (DEHA). With molecular formula C₁₄H₂₆O₅ and molecular weight 274.35 g/mol, 5OH-MEHA is one of three specific urinary biomarkers identified for DEHA exposure assessment, alongside mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) and mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) [1]. It is recognized in the FDA Global Substance Registration System under UNII 9WE40ISV2U [2]. DEHA serves as a phthalate-substitute plasticizer in flexible PVC and food-contact films, and 5OH-MEHA represents a structurally specific oxidation product whose quantitation enables selective biomonitoring without interference from phthalate-metabolite pathways [3].

Why 5OH-MEHA Cannot Be Substituted by Other DEHA Metabolites or Phthalate Analogs in Analytical and Biomonitoring Workflows


Substituting 5OH-MEHA with its closest in-class congeners—5cx-MEPA or 5oxo-MEHA—or with the phthalate-backbone analog 5OH-MEHP introduces quantifiable errors at every stage of exposure assessment. The three specific DEHA metabolites exhibit distinct urinary excretion fractions (FUEs) differing by up to 4-fold, meaning that biomarker selection directly determines back-calculated exposure estimates [1]. Their analytical limits of quantification diverge by a factor of 2, affecting detectability in low-exposure populations [2]. Furthermore, 5OH-MEHA possesses an adipate backbone, whereas 5OH-MEHP contains a phthalate backbone linked to the reprotoxic parent compound DEHP—making cross-class substitution a source of false attribution in regulatory and epidemiological studies [3]. The following quantitative evidence demonstrates exactly where 5OH-MEHA occupies a distinct, non-substitutable position among its comparators.

Quantitative Differentiation Evidence for 5OH-MEHA (CAS 134998-71-3) Against Closest Comparators


Urinary Excretion Fraction (FUE) Positions 5OH-MEHA as an Intermediate-Level Specific Biomarker Distinct from Both 5cx-MEPA and 5oxo-MEHA

In the first quantitative human in vivo DEHA metabolism study, 5OH-MEHA demonstrated a urinary excretion fraction (FUE) of 0.07% (range 0.03–0.10%) following a single oral dose of DEHA (107–164 μg/kg bw) in four healthy volunteers. This places 5OH-MEHA as an intermediate-level specific biomarker: its FUE is 2.86-fold lower than the major metabolite 5cx-MEPA (0.20%, range 0.17–0.24%) and 1.4-fold higher than 5oxo-MEHA (0.05%, range 0.01–0.06%) [1]. This intermediate position is analytically consequential; using 5cx-MEPA alone would overestimate DEHA intake relative to 5OH-MEHA-based calculations, while reliance on 5oxo-MEHA alone would reduce statistical power in low-exposure cohorts.

Human biomonitoring Exposure assessment Plasticizer metabolism

Analytical LOQ Advantage: 5OH-MEHA Matches the Lowest Limit of Quantification Among DEHA-Specific Metabolites

The validated online-SPE-LC-MS/MS method employing stable isotope dilution achieved a limit of quantification (LOQ) of 0.05 μg/L for 5OH-MEHA, identical to 5cx-MEPA and 2-fold lower (i.e., more sensitive) than the LOQ of 0.1 μg/L for 5oxo-MEHA [1]. Method accuracy for 5OH-MEHA, expressed as relative recovery, ranged from 92 to 109% with relative standard deviations under 5%, confirming that the LOQ advantage is not compromised by poorer precision [1]. This means 5OH-MEHA can be reliably quantified at concentrations where 5oxo-MEHA would fall below its detection threshold.

LC-MS/MS method validation Trace-level quantification Urinary biomarker analysis

Post-Exposure Urinary Level Profile Confirms 5OH-MEHA as a Consistently Quantifiable DEHA Biomarker in Real-World Exposure Scenarios

In a controlled cling film exposure experiment with six volunteers consuming PVC-wrapped food containing DEHA, 5OH-MEHA was quantified in all post-exposure urine samples at concentrations of 0.12–4.31 μg/L. This placed it intermediate between 5cx-MEPA (0.30–10.2 μg/L) and 5oxo-MEHA (0.12–2.84 μg/L) [1]. In two pilot populations without known DEHA exposure (44 pregnant Brazilian women and 32 German adults), DEHA exposures were detectable in 43% and 9% of samples respectively, with 5OH-MEHA consistently contributing to the detectable fraction alongside 5cx-MEPA [1]. The consistent quantification of 5OH-MEHA across both high-exposure (cling film) and low-exposure (general population) scenarios validates its utility as a robust biomarker.

Cling film migration Dietary exposure Pilot biomonitoring

Non-Mutagenicity Confirmed by Ames Assay Across All Tester Strains at Concentrations up to 1000 μg/Plate

5OH-MEHA (tested as mono-(2-ethyl-5-hydroxyhexyl)adipate) was among three structurally related DEHA derivatives evaluated in the Salmonella mutagenicity assay alongside four DEHP metabolites. The compound tested negative for mutagenicity in Salmonella typhimurium strains TA97, TA98, TA100, and TA102 at concentrations up to 1000 μg/plate, both with and without metabolic activation (Aroclor 1254-induced and DEHP-induced rat liver S9) [1]. This result was concordant across all seven tested compounds from both the adipate and phthalate classes, establishing a class-level non-mutagenicity profile for oxidized monoester metabolites of both plasticizer types [1].

Genetic toxicology Salmonella mutagenicity assay Safety assessment

PBK Model Calibration Reveals 5OH-MEHA Urinary Excretion Trends as Essential for Resolving DEHA Absorption Mechanisms

In a human physiologically based kinetic (PBK) model developed for DEHA, the urinary excretion trends of 5OH-MEHA and 5cx-MEPA were identified as critical for modeling DEHA absorption mechanisms following a single 50 mg oral dose to four volunteers [1]. The three specific DEHA metabolites collectively accounted for only ~0.45% of ingested DEHA, yet the prominent and reproducible urinary excretion trends of 5OH-MEHA and 5cx-MEPA provided the kinetic resolution necessary for model calibration, whereas 5oxo-MEHA contributed less discriminatory power [1]. In contrast, the non-specific metabolite adipic acid, despite accounting for 10–40% of the dose [2], could not resolve absorption kinetics because it derives from multiple endogenous and exogenous sources. The in vitro half-life of the parent monoester MEHA was determined to be 22.8 minutes [1], underscoring that the oxidized metabolite 5OH-MEHA represents a kinetically downstream species whose formation and excretion profile captures hepatic oxidation capacity.

Physiologically based kinetic modeling Absorption modeling In vitro–in vivo extrapolation

Adipate Backbone Differentiates 5OH-MEHA from the Reprotoxic Phthalate Metabolite 5OH-MEHP: Structural Class as a Selection Criterion

5OH-MEHA possesses an adipate (hexanedioic acid) backbone, contrasting with the phthalate (benzene-1,2-dicarboxylic acid) backbone of its closest structural analog 5OH-MEHP, a metabolite of the classified reprotoxic plasticizer DEHP [1]. This structural difference is functionally significant: DEHA was introduced as a safer alternative to DEHP, and the anti-androgenic effects and testicular toxicity attributed to DEHP were not observed with DEHA in rodent studies [1]. The median urinary concentration of 5OH-MEHP in the US general population (NHANES 2001/02) is 20.1 μg/L [2], representing widespread phthalate exposure, whereas 5OH-MEHA specifically reports on DEHA exposure. Using the phthalate metabolite 5OH-MEHP as a surrogate for 5OH-MEHA would conflate two chemically and toxicologically distinct plasticizer exposure sources, producing a false attribution error in exposure science.

Plasticizer safety DEHA vs DEHP Structural toxicology

Procurement-Relevant Application Scenarios for 5OH-MEHA (CAS 134998-71-3) Based on Quantitative Evidence


DEHA-Specific Human Biomonitoring in Population Studies Requiring Intermediate Biomarker Sensitivity

For epidemiological studies assessing DEHA exposure in the general population, 5OH-MEHA serves as a specific biomarker with an LOQ of 0.05 μg/L—matching the most sensitive DEHA metabolite tier. Its FUE of 0.07% enables back-calculation of DEHA intake using the established equation: daily intake (μg/kg bw/day) = (urinary metabolite concentration × daily urine volume) / (FUE × body weight) [1]. In the cling film exposure validation, 5OH-MEHA was quantifiable across a 0.12–4.31 μg/L range, demonstrating sufficient dynamic range for both background and elevated exposure scenarios [2]. Its intermediate FUE between 5cx-MEPA and 5oxo-MEHA reduces both overestimation and non-detect risks, making it suitable as a primary or confirmatory biomarker in multi-analyte DEHA biomonitoring panels.

Physiologically Based Kinetic (PBK) Model Development and Calibration for DEHA Risk Assessment

Computational toxicology groups developing PBK models for DEHA require 5OH-MEHA as one of only two metabolites (alongside 5cx-MEPA) whose urinary excretion trends have been experimentally validated as essential for resolving DEHA absorption mechanisms [3]. The 5OH-MEHA time-course data, characterized by two concentration maxima (tₘₐₓ₁ = 1.5–2.3 h; tₘₐₓ₂ = 3.8–6.4 h) following oral dosing [1], provides the kinetic structure needed for model parameterization. The compound's in vivo elimination profile complements the in vitro half-life of its precursor MEHA (T½ = 22.8 min) [3], enabling the hepatic oxidation step to be captured quantitatively in the model. Procurement of authenticated 5OH-MEHA reference standard is a prerequisite for generating the calibrating urinary concentration data in any PBK modeling study.

Regulatory Exposure Assessment Differentiating DEHA from DEHP Plasticizer Sources

In regulatory contexts where plasticizer exposure source apportionment is required, 5OH-MEHA provides definitive specificity for DEHA exposure, structurally distinct from the phthalate metabolite 5OH-MEHP that reports on DEHP [3]. This differentiation is critical because DEHP is classified as reprotoxic while DEHA is considered a safer substitute [3]. The non-mutagenicity of 5OH-MEHA, confirmed in the Ames assay up to 1000 μg/plate across four Salmonella strains with and without metabolic activation [4], supports its safe handling as an analytical reference material. For contract research organizations and regulatory laboratories, procuring 5OH-MEHA rather than 5OH-MEHP ensures that exposure estimates are correctly attributed to the adipate plasticizer class, avoiding the false conflation of DEHA exposure with phthalate exposure in regulatory submissions.

Multi-Metabolite LC-MS/MS Method Development and Validation for DEHA Biomonitoring

Analytical laboratories developing validated methods for DEHA exposure assessment should include 5OH-MEHA as a core analyte based on its demonstrated method performance: LOQ of 0.05 μg/L, relative recovery of 92–109%, and intra-assay precision with RSD <5% using online-SPE-LC-MS/MS with stable isotope dilution [2]. The compound's intermediate abundance profile (FUE 0.07%, range 0.03–0.10%) provides a built-in internal consistency check: in any sample set, the expected abundance ranking should follow 5cx-MEPA > 5OH-MEHA > 5oxo-MEHA, and deviation from this pattern signals either analytical interference or atypical metabolism, serving as a quality assurance criterion [1][2]. Including 5OH-MEHA in the analyte panel thus enhances both quantitative accuracy and method robustness.

Quote Request

Request a Quote for 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.